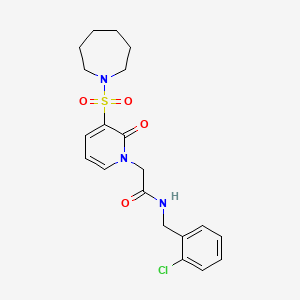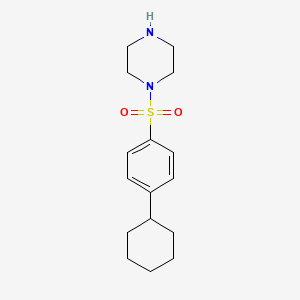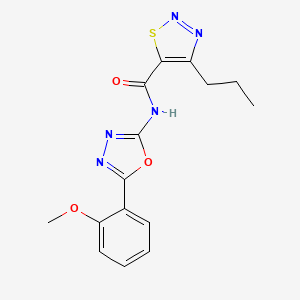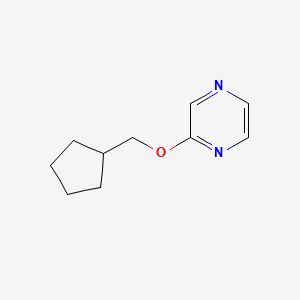
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been approved for the treatment of non-small cell lung cancer (NSCLC). It is a small molecule drug that selectively targets the T790M mutation of EGFR, which is responsible for acquired resistance to first-generation EGFR inhibitors.
Mecanismo De Acción
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide works by irreversibly binding to the mutated EGFR, blocking its signaling pathway and inhibiting cancer cell growth and survival. It has a high selectivity for the T790M mutation, while sparing the wild-type EGFR and other related receptors. This mechanism of action makes this compound a highly effective and specific inhibitor for the treatment of NSCLC.
Biochemical and Physiological Effects:
This compound has been shown to have minimal off-target effects and toxicity in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution. The drug is metabolized by the liver and excreted mainly through the feces. The most common adverse reactions reported in clinical trials are mild to moderate, including diarrhea, rash, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide is a valuable tool for researchers studying EGFR signaling and cancer biology. Its high selectivity and potency make it an ideal compound for in vitro and in vivo experiments. However, the cost and complexity of its synthesis may limit its availability and use in some laboratories. In addition, the specific mutation status of the cancer cells should be taken into consideration when designing experiments using this compound.
Direcciones Futuras
There are several potential directions for future research on 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide. One area of interest is the development of combination therapies that can enhance its efficacy and overcome resistance mechanisms. Another direction is the investigation of its use in other types of cancer that harbor EGFR mutations, such as head and neck cancer or colorectal cancer. In addition, further studies are needed to explore the long-term safety and efficacy of this compound in clinical practice, as well as its potential use in earlier stages of NSCLC or as a maintenance therapy.
Métodos De Síntesis
The synthesis of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide involves several steps, including the preparation of a key intermediate compound, followed by coupling with a chlorobenzyl amine to form the final product. The process is complex and requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has shown promising results in patients with T790M-positive tumors, with higher response rates and longer progression-free survival compared to chemotherapy or other EGFR inhibitors. In addition, this compound has been investigated for its potential use in combination with other targeted therapies or immunotherapies.
Propiedades
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c21-17-9-4-3-8-16(17)14-22-19(25)15-23-11-7-10-18(20(23)26)29(27,28)24-12-5-1-2-6-13-24/h3-4,7-11H,1-2,5-6,12-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKXGGROHOADFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopropyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2951435.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)


![rac-(E)-Ethyl-3-((5S,8aS)-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazin-8a-yl)acrylate](/img/structure/B2951442.png)
![N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2951443.png)

![3-Butoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2951447.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B2951448.png)


![9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate](/img/structure/B2951456.png)
![8-(5-Bromo-2-methoxyphenyl)-5-(2-ethoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2951457.png)